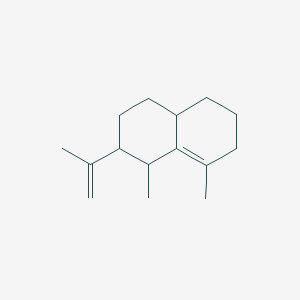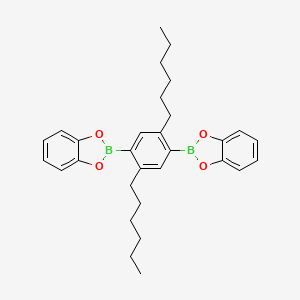
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core
准备方法
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.
Addition of the Piperidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
化学反应分析
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of the sulfonyl group or reduction of the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and phenylsulfonyl groups can enhance its binding affinity and specificity towards these targets. The piperidinylmethyl group may contribute to its solubility and bioavailability. Detailed studies on its mechanism of action involve techniques such as molecular docking, enzyme inhibition assays, and cell-based assays.
相似化合物的比较
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group, which may affect its solubility and bioavailability.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Has a different position of the piperidinylmethyl group, potentially altering its binding affinity and specificity.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-morpholinylmethyl)-: Contains a morpholine ring instead of a piperidine ring, which may influence its chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
651334-94-0 |
|---|---|
分子式 |
C20H21ClN2O2S |
分子量 |
388.9 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2 |
InChI 键 |
DDEQESRKJMZERZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


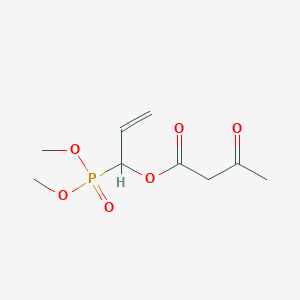
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
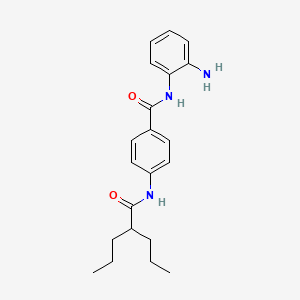
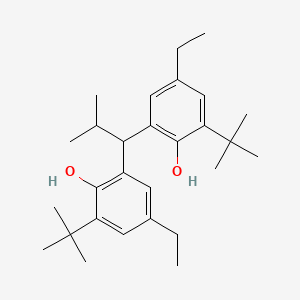
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
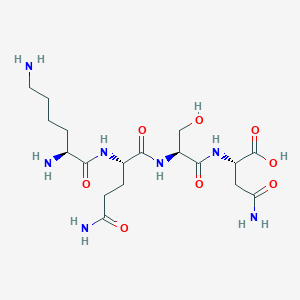
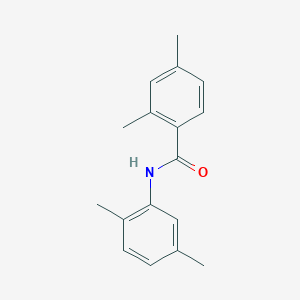
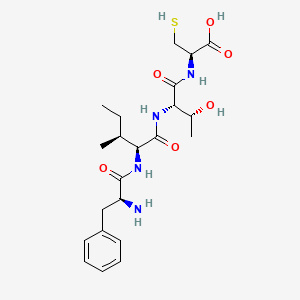
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
